1-(3-Chloro-2-methylphenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione
Description
This compound (Compound ID: 8440-1774) is a pyrrolidine-2,5-dione derivative featuring a 3-chloro-2-methylphenyl group at position 1 and a 4-(dimethylamino)phenylamino substituent at position 3 (Fig. 1) . Its structure combines aromatic and tertiary amine moieties, which are common in bioactive molecules. The chloro and dimethylamino groups likely influence its electronic properties, solubility, and binding interactions.
Fig. 1: Structure of 1-(3-Chloro-2-methylphenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione .
Properties
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-12-15(20)5-4-6-17(12)23-18(24)11-16(19(23)25)21-13-7-9-14(10-8-13)22(2)3/h4-10,16,21H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USXCNZYTWWJQMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Chloro-2-methylphenyl)-3-{[4-(dimethylamino)phenyl]amino}pyrrolidine-2,5-dione is a member of the pyrrolidine-2,5-dione class, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity comprehensively, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : CHClNO
- Molecular Weight : 304.76 g/mol
Structural Features
- The compound features a pyrrolidine core substituted with a chloro group and a dimethylamino group, which are critical for its biological activity.
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and bioavailability.
- Receptor Interaction : The dimethylamino group may enhance binding affinity to various receptors, including those involved in neurotransmission.
Pharmacological Effects
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against cancer cell lines in vitro. |
| Antimicrobial Properties | Demonstrates inhibitory effects on bacterial growth, particularly Gram-positive strains. |
| Neuroprotective Effects | Potentially protects neuronal cells from oxidative stress-induced apoptosis. |
Case Studies and Research Findings
- Antitumor Studies :
- Antimicrobial Activity :
- Neuroprotective Effects :
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives with Aromatic Substitutions
Key Observations :
- Synthesis: The Mannich reaction is a common route for pyrrolidine-2,5-dione derivatives (e.g., ), but maleimide-based methods () are also viable for introducing dimethylamino groups.
- The dimethylamino group may improve solubility and binding to biological targets through hydrogen bonding .
Comparison with Non-Dione Analogs
- 3-Chloro-N-phenyl-phthalimide: Shares a chlorophenyl group but lacks the pyrrolidine-dione core. Used as a monomer for polyimide synthesis, highlighting the role of chloroaromatic groups in polymer chemistry .
- Flavone Derivatives (e.g., 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone): Differ in core structure (flavone vs. dione) but share pyridine/aryl groups. Flavones exhibit broader antioxidant and anti-inflammatory activities, suggesting the dione core may limit redox-related bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
